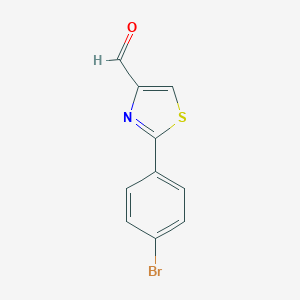

2-(4-Bromophenyl)thiazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

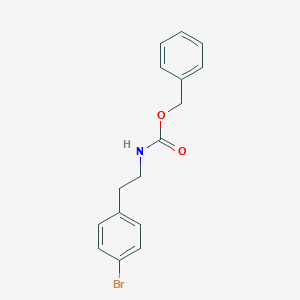

“2-(4-Bromophenyl)thiazole-4-carbaldehyde” is a chemical compound with the empirical formula C10H6BrNOS. It has a molecular weight of 268.13 . This compound is usually in solid form .

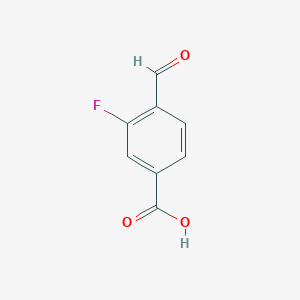

Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)thiazole-4-carbaldehyde” can be represented by the SMILES stringO=C([H])C1=NC(C2=CC=C(Br)C=C2)=CS1 . Physical And Chemical Properties Analysis

“2-(4-Bromophenyl)thiazole-4-carbaldehyde” is a solid compound . It has a molecular weight of 268.13 .Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including “2-(4-Bromophenyl)thiazole-4-carbaldehyde”, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole compounds have been reported to possess analgesic (pain-relieving) properties . This makes them potential candidates for the development of new analgesic drugs .

Anti-Inflammatory Activity

Thiazole derivatives have also been found to exhibit anti-inflammatory activity . This means they can potentially be used in the treatment of conditions characterized by inflammation .

Antimicrobial Activity

Thiazole compounds have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .

Antifungal Activity

Thiazole derivatives have demonstrated antifungal properties, suggesting their potential use in the treatment of fungal infections .

Antiviral Activity

Thiazole compounds have been found to possess antiviral properties . This suggests their potential use in the development of new antiviral drugs .

Anticancer Activity

“2-(4-Bromophenyl)thiazole-4-carbaldehyde” and its derivatives have shown anticancer activity . For instance, they have been tested against an estrogen receptor positive human breast adenocarcinoma cell line (MCF7) and showed promising results .

Neuroprotective Activity

Thiazole compounds have been found to exhibit neuroprotective activity . This suggests their potential use in the treatment of neurodegenerative diseases .

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to exhibit antimicrobial and antitumor activities . They are known to interact with various biological targets, including DNA and topoisomerase II .

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

It’s known that thiazole derivatives can interfere with the normal functioning of dna and topoisomerase ii, which are crucial for cell division and growth . This interference can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (26813) and structure , can influence its pharmacokinetic profile.

Result of Action

Thiazole derivatives have been reported to exhibit antimicrobial and antitumor activities . For instance, some thiazole derivatives can cause DNA double-strand breaks and cell cycle arrest, leading to cell death .

properties

IUPAC Name |

2-(4-bromophenyl)-1,3-thiazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMFNSXHHNSAFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577198 |

Source

|

| Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)thiazole-4-carbaldehyde | |

CAS RN |

21166-30-3 |

Source

|

| Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)